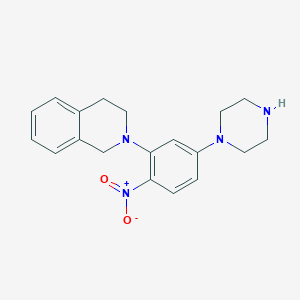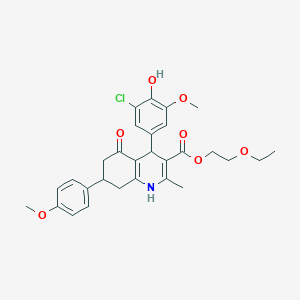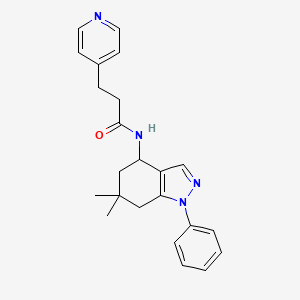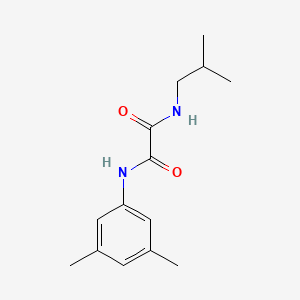
2-(2-NITRO-5-PIPERAZINOPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-NITRO-5-PIPERAZINOPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a tetrahydroisoquinoline core substituted with a nitro group and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-NITRO-5-PIPERAZINOPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common route includes the nitration of a suitable precursor followed by the introduction of the piperazine group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent piperazine substitution reactions. The process is optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to handle the hazardous nature of the nitro group.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-NITRO-5-PIPERAZINOPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve Lewis acids or bases to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxygenated species.
Applications De Recherche Scientifique
2-(2-NITRO-5-PIPERAZINOPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-NITRO-5-PIPERAZINOPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with molecular targets such as enzymes or receptors. The nitro group and piperazine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-METHYL-2-(2-NITRO-5-PIPERAZIN-1-YLPHENYL)PHTHALAZIN-1(2H)-ONE
- 1-(2-Methoxyphenyl)-4-(2-nitro-5-piperazino-phenyl)piperazine
Uniqueness
2-(2-NITRO-5-PIPERAZINOPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its specific substitution pattern and the presence of both a nitro group and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-(2-nitro-5-piperazin-1-ylphenyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-23(25)18-6-5-17(21-11-8-20-9-12-21)13-19(18)22-10-7-15-3-1-2-4-16(15)14-22/h1-6,13,20H,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMODURIERVVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC(=C3)N4CCNCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5033442.png)
![1-[3-(4-Chlorophenyl)sulfanylpropoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B5033454.png)

![(5E)-3-benzyl-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5033476.png)
![1-allyl-3-[2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5033482.png)
![N-[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl]benzamide](/img/structure/B5033487.png)
![1-bromo-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5033495.png)
![1-[2-Hydroxypropyl-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]amino]propan-2-ol](/img/structure/B5033508.png)
![(3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one](/img/structure/B5033515.png)

![N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B5033529.png)


![N-methyl-3-(4-morpholinyl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1-propanamine](/img/structure/B5033541.png)
